molecular formula C11H15NO2 B8330296 N-(4-methoxy-2,3,6-trimethylphenyl)formamide CAS No. 274907-39-0

N-(4-methoxy-2,3,6-trimethylphenyl)formamide

Cat. No. B8330296
CAS RN: 274907-39-0
M. Wt: 193.24 g/mol
InChI Key: DUPYGDKFHRYXOZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3,6-trimethylphenyl)formamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-2,3,6-trimethylphenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-2,3,6-trimethylphenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

274907-39-0

Product Name

N-(4-methoxy-2,3,6-trimethylphenyl)formamide

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-methoxy-2,3,6-trimethylphenyl)formamide

InChI

InChI=1S/C11H15NO2/c1-7-5-10(14-4)8(2)9(3)11(7)12-6-13/h5-6H,1-4H3,(H,12,13)

InChI Key

DUPYGDKFHRYXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC=O)C)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(4-Hydroxy-2,3,6-trimethylphenyl)formamide (30.0 g, 167 mmol) was dissolved into a mixed solvent of a 4 N aqueous solution of potassium hydroxide (100 ml) and methanol (300 ml) and dimethyl sulfate (42.0 g, 334 mmol) was added to the resulting solution at room temperature. The resulting mixture was refluxed with heating for 14 hours. After the reaction solution was cooled down, the crystals precipitated were collected by filtration to obtain N-(4-methoxy-2,3,6-trimethylphenyl)formamide as a crude product. To a suspension of this compound in methanol (200 ml) was added concentrated hydrochloric acid (50 ml) and the resulting mixture was refluxed with heating for 3 hours. The reaction mixture was cooled down and neutralized with an 8 N aqueous solution of sodium hydroxide. The product was extracted twice with ethyl acetate. The combined extracts were washed with a 10% aqueous solution of sodium hydrosulfite, dried on magnesium sulfate, and then concentrated under reduced pressure. The residue was crystallized from isopropyl ether to obtain 21.0 g (yield 76%) of the title compound. Melting point: 70-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(4-Hydroxy-2,3,6-trimethylphenyl)formamide (30.0 g, 167 mmol) was dissolved in a mixed solvent of 4 N potassium hydroxide aqueous solution (100 mL) and methanol (300 mL), and dimethyl sulfate (42.0 g, 334 mmol) was added to the solution at room temperature and the mixture was heated under reflux for 14 hours. After ice-cooling, the precipitated crystals were collected by filtration to obtain the crude product of N-(4-methoxy-2,3,6-trimethylphenyl)formamide. To a suspension of the compound in methanol (200 mL) was added concentrated hydrochloric acid (50 mL) and the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to room temperature, and then was neutralized with a 8 N aqueous sodium hydroxide solution. The product was twice extracted with ethyl acetate, and the combined extract was washed with 10% sodium hydrosulfite aqueous solution and water, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was crystallized from isopropyl ether to obtain the object compound 21.0 g (yield 76%). Melting point: 70-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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